molecular formula C27H29NO4S B12689674 Benzyl 3-methyl-4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylate CAS No. 83898-25-3

Benzyl 3-methyl-4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylate

Cat. No.: B12689674
CAS No.: 83898-25-3
M. Wt: 463.6 g/mol
InChI Key: BKRKRKJVVVDWKX-UHFFFAOYSA-N
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Description

Benzyl 3-methyl-4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, phenyl groups, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-methyl-4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. The process may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Addition of the Sulfonyl Group: The sulfonyl group is typically added using sulfonyl chlorides under basic conditions.

    Final Esterification: The carboxylate group is introduced through esterification reactions using benzyl alcohol and appropriate catalysts.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperidine rings.

    Reduction: Reduction reactions can target the carbonyl and sulfonyl groups.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Chemistry:

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It can serve as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 3-methyl-4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction and metabolic regulation.

Comparison with Similar Compounds

  • Methyl 1-Benzyl-4-(phenylamino)piperidine-4-carboxylate
  • Remifentanil
  • Fentanyl Analogs

Comparison: Benzyl 3-methyl-4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

CAS No.

83898-25-3

Molecular Formula

C27H29NO4S

Molecular Weight

463.6 g/mol

IUPAC Name

benzyl 3-methyl-1-(4-methylphenyl)sulfonyl-4-phenylpiperidine-4-carboxylate

InChI

InChI=1S/C27H29NO4S/c1-21-13-15-25(16-14-21)33(30,31)28-18-17-27(22(2)19-28,24-11-7-4-8-12-24)26(29)32-20-23-9-5-3-6-10-23/h3-16,22H,17-20H2,1-2H3

InChI Key

BKRKRKJVVVDWKX-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1(C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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